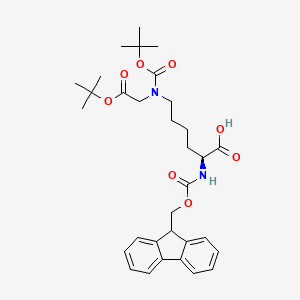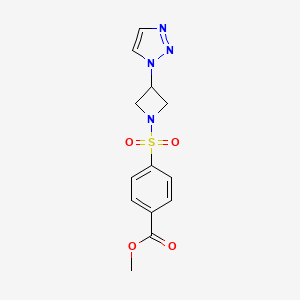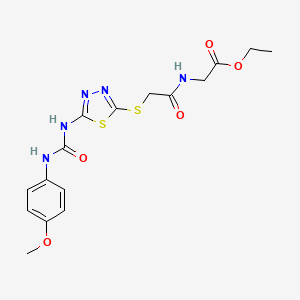
(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2005 by researchers at the University of California, San Francisco, who were studying the role of Rho GTPases in cancer cell migration and invasion. Since then, IPA-3 has been used in a variety of studies to investigate its effects on cellular processes and signaling pathways.
Aplicaciones Científicas De Investigación
Optical Materials and Devices
Acrylonitrile derivatives have been explored for their potential in enhancing nonlinear optical limiting, beneficial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations have shown significant nonlinearity arising from a two-photon absorption process. This indicates their usefulness in photonic or optoelectronic devices (Anandan et al., 2018).
Chemosensors for Metal Ions
Certain acrylonitrile derivatives have been identified as effective chemosensors for metal ions such as mercury(II), offering rapid detection with the naked eye. This application is critical for environmental monitoring and public health, given mercury's toxicity and the need for its detection in various matrices (Pan et al., 2015).
Anticancer Research
Acrylonitrile compounds substituted with heterocycles like triazoles or benzimidazoles have shown promising in vitro cytotoxic potency against various human cancer cell lines. These studies provide a foundation for developing novel anticancer agents, highlighting the importance of structure-activity relationships (SAR) in drug discovery (Sa̧czewski et al., 2004).
Molecular Packing and Intermolecular Interactions
Research on polymorphs of acrylonitrile derivatives has shed light on the crucial role of molecular packing and intermolecular interactions in determining their solid-state properties. These findings are relevant for the development of materials with tailored optical properties, contributing to advancements in material science (Percino et al., 2014).
Catalytic Asymmetric Synthesis
Studies have also focused on the catalytic asymmetric conjugate addition of isocyanoacetate to acrylonitrile derivatives, demonstrating the potential for synthesizing functionalized imines with high enantiomeric excess. This research is significant for organic synthesis, offering pathways to chiral molecules that are valuable in pharmaceuticals and agrochemicals (Del Fiandra et al., 2016).
Propiedades
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15(2)16-8-10-19(11-9-16)23-13-18(12-22)21-24-20(14-25-21)17-6-4-3-5-7-17/h3-11,13-15,23H,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZXAPBZZALBM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)
![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)

![Dimethyl[4-(phenylamino)pteridin-2-yl]amine](/img/structure/B2963816.png)

![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)


![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
![N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B2963825.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)

